m-PEG12-NHS ester

Nanoparticle Targeting EGFR Flow Cytometry

m-PEG12-NHS ester is the validated choice where PEG linker length dictates performance. The 12-unit PEG spacer maximizes specific binding while minimizing nonspecific background—outperforming both PEG6 and PEG24 analogues. In ADC development, PEG12 achieves uniform high DAR (8) with reduced plasma clearance. For large proteins, the extended chain reduces steric hindrance, more than tripling conjugation yields versus shorter linkers. Its membrane-impermeable chain ensures exclusive extracellular labeling for live-cell work. Select this specific PEG length for reproducible, high-performance bioconjugation.

Molecular Formula C30H55NO16
Molecular Weight 685.76
CAS No. 756525-94-7
Cat. No. B609239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-NHS ester
CAS756525-94-7
Synonymsm-PEG12-NHS ester
Molecular FormulaC30H55NO16
Molecular Weight685.76
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3
InChIKeyZMXRHHJWXLKMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG12-NHS ester (CAS 756525-94-7): A Definitive Guide for Scientific Procurement and Application Differentiation


m-PEG12-NHS ester (CAS 756525-94-7) is a monofunctional, amine-reactive polyethylene glycol (PEG) derivative characterized by a discrete 12-unit PEG chain, a methoxy cap, and an N-hydroxysuccinimide (NHS) ester group . With a precise molecular weight of 685.76 g/mol, it serves as a key intermediate in bioconjugation for PEGylation, enabling the covalent attachment of a hydrophilic polymer shield to biomolecules like proteins, peptides, and surfaces [1]. Its primary utility lies in improving the pharmacokinetic profile and stability of therapeutic candidates .

The Criticality of Chain Length: Why m-PEG12-NHS Ester is Not Interchangeable with m-PEG6 or m-PEG24


In bioconjugation, the length of the PEG linker is not a trivial variable; it is a critical determinant of functional performance, solubility, and pharmacokinetic outcome. Direct substitution of m-PEG12-NHS ester with its shorter (e.g., PEG6, ~3.5 nm) or longer (e.g., PEG24, ~9.5 nm) analogs can result in significant and quantifiable differences in key metrics, including targeting efficiency [1], plasma clearance rates [2], and conjugation yields [3]. Therefore, the selection of a specific PEG length, such as the 12-unit chain in this compound, is an empirical, data-driven decision essential for optimizing a bioconjugate's final properties, and generic substitution without validation poses a substantial risk to experimental or therapeutic reproducibility.

Quantitative Differentiation Guide for m-PEG12-NHS Ester: Head-to-Head Evidence vs. Analogues


m-PEG12 Spacer Optimizes Nanoparticle Targeting Efficiency Compared to Shorter and Longer Analogues

In a direct head-to-head comparison using SERS nanoparticles, an SM(PEG)12 crosslinker (5.2 nm) demonstrated a significantly greater binding ratio for targeting EGFR-expressing cells compared to SM(PEG)6 (3.5 nm) and SM(PEG)24 (9.5 nm) [1]. The binding ratio is defined as the ratio of specific EGFR SERS NP binding to nonspecific isotype IgG SERS NP binding [1].

Nanoparticle Targeting EGFR Flow Cytometry

Enhanced Conjugation Yield Correlates with Increased PEG Linker Length

A systematic study on protein-polymer conjugation demonstrated that increasing linker length directly improves conjugation yield by mitigating steric hindrance [1]. While not directly testing a PEG12 linker, the trend is clear: for Bovine Serum Albumin (BSA), the yield increased from 10% to 24% when the linker was lengthened from 1 to 3 ethylene glycol (EG) units; for β-lactoglobulin (βLG), the yield increased from 9% to 33% when the linker was extended from 1 to 6 EG units [1].

Conjugation Yield Protein-Polymer Conjugate Steric Hindrance

Hydrolytic Stability of NHS Ester: Defining Critical pH and Temperature Parameters for Reaction Optimization

The hydrolytic half-life of the NHS ester group is highly dependent on pH and temperature, representing a critical process control point. At pH 8 and 25°C, the half-life of an NHS ester in aqueous media is approximately one hour, which decreases dramatically to just ten minutes at pH 8.6 and 4°C . A separate source indicates a hydrolysis half-life of 4-5 hours at pH 7.0 and 0°C .

NHS Ester Hydrolysis Bioconjugation Kinetics Aqueous Stability

PEG12 Chain Length Optimizes Plasma Clearance and Therapeutic Window in Antibody-Drug Conjugates (ADCs)

In the optimization of PEGylated linkers for ADCs, a clear relationship was observed between PEG chain length and pharmacological performance. While longer PEG chains generally lead to slower plasma clearance, the study found a threshold effect where increasing chain length beyond PEG8 did not further affect clearance [1]. Importantly, a PEG12 linker was identified as part of an optimal configuration that enabled efficient generation of a uniform, high drug-antibody ratio (DAR 8) conjugate, providing a wider therapeutic window compared to conjugates with shorter PEG linkers that exhibited faster clearance [1].

Antibody-Drug Conjugate Pharmacokinetics Plasma Clearance

PEG12 Spacer Renders Conjugates Membrane-Impermeable, Enabling Exclusive Cell Surface Labeling

The length of the PEG spacer is a critical determinant of a conjugate's ability to cross cellular membranes. Reagents like EZ-Link NHS-PEG12-Biotin are specifically designed to be water-soluble and membrane-impermeable due to the long, hydrophilic PEG12 chain, making them suitable for exclusive labeling of cell surface proteins . This contrasts with shorter PEG linkers, which may allow for some degree of membrane penetration or be less effective at preventing aggregation .

Cell Surface Labeling Membrane Permeability Biotinylation

PEGylation with m-PEG12-NHS Ester Reduces Aggregation and Immunogenicity of Protein Conjugates

A primary function of PEGylation is to shield the conjugated biomolecule, reducing aggregation and immunogenicity. While m-PEG12-NHS ester itself is not the subject of a direct, quantitative head-to-head study on these parameters, a broader study on maize RIP demonstrated that PEGylation with PEG5k or PEG20k dramatically reduced anti-MOD IgG and IgE levels (antigenicity) in mice and prolonged plasma half-life by up to 17-fold [1].

Protein Aggregation Immunogenicity Protein Stability

High-Value Application Scenarios for m-PEG12-NHS Ester Driven by Quantitative Differentiation


Optimizing Targeted Nanoparticle Delivery for Oncology

For projects developing targeted nanocarriers (e.g., SERS nanoparticles, liposomes) for cancer therapy or diagnostics, m-PEG12-NHS ester is the optimal choice. Direct evidence shows that a PEG12 spacer maximizes the specific binding ratio to target cells (e.g., EGFR-expressing cells) while minimizing nonspecific background, outperforming both shorter (PEG6) and longer (PEG24) analogues [1]. This enhanced selectivity is critical for improving therapeutic indices and diagnostic sensitivity.

Designing Homogeneous, High-DAR Antibody-Drug Conjugates (ADCs)

In the development of next-generation ADCs, where controlled drug loading and favorable pharmacokinetics are paramount, m-PEG12-NHS ester is a validated building block. Evidence from linker optimization studies confirms that a PEG12 side chain is part of an optimal configuration that achieves a uniform, high drug-antibody ratio (DAR 8) and minimizes plasma clearance, providing a wider therapeutic window compared to shorter PEG chains [2]. Using this reagent facilitates the creation of more potent and safer ADCs.

Conjugating Sterically Hindered or Aggregation-Prone Proteins

When modifying large or complex proteins prone to aggregation or low conjugation yields, m-PEG12-NHS ester offers a quantifiable advantage over shorter PEG linkers. Class-level evidence demonstrates that increasing linker length from 1 to 6 EG units can more than triple conjugation yield (from 9% to 33%) by reducing steric hindrance [3]. The 12-unit PEG spacer in this compound is thus an ideal reagent to maximize reaction efficiency, improve solubility, and prevent aggregate formation in challenging bioconjugation projects .

Specific and Exclusive Labeling of Cell Surface Proteins

For applications requiring the modification of cell surface proteins on live cells without affecting intracellular components, m-PEG12-NHS ester is uniquely suited. Its long, hydrophilic PEG12 chain renders the conjugate membrane-impermeable, ensuring that the labeling reaction is confined exclusively to the extracellular surface . This property is essential for accurate flow cytometry, live-cell imaging, and studying cell-cell interactions, as it eliminates the confounding variable of intracellular labeling.

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